molecular formula C26H20ClFN4O2 B2683098 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1189660-41-0

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2683098
CAS RN: 1189660-41-0
M. Wt: 474.92
InChI Key: CFDMMJNWOLCWAE-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Molecular Interactions

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Analogues with heterocyclic modifications have shown significant in vitro and in vivo efficacy as PI3Kα and mTOR inhibitors, offering a path to enhance metabolic stability and reduce deacetylation, thereby improving pharmacokinetic profiles for potential therapeutic applications (Stec et al., 2011).

Antimicrobial Agents

Certain acetamide derivatives exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as leads for developing new antimicrobial therapies (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have demonstrated their potential in dye-sensitized solar cells (DSSCs) due to favorable light harvesting efficiency and electron injection properties. Moreover, molecular docking studies reveal that these compounds could serve as effective ligands for protein interactions, opening new avenues for drug design (Mary et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

Fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), offering promising candidates for neurodegenerative disorder imaging using positron emission tomography (PET) (Fookes et al., 2008).

Anti-Inflammatory Activities

Various synthesized derivatives, including thiazolo[3,2-a]pyrimidine compounds, have been identified with moderate anti-inflammatory activity, suggesting their utility in developing anti-inflammatory agents (Tozkoparan et al., 1999).

properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-7-9-19(12-21(16)27)30-23(33)14-32-22-10-8-18(28)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDMMJNWOLCWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

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